Reduced Cardiotoxicity of 7-Deoxyadriamycinol Aglycone Compared to Doxorubicin in Human Cardiac AC16 Cells
In a direct head-to-head comparative in vitro study, 7-deoxyadriamycinol aglycone (reported as 7-deoxydoxorubicinone/7-DeoxyDOX) exhibited substantially lower cytotoxicity in human differentiated AC16 cardiac cells compared to parent doxorubicin (DOX). Both compounds induced mitochondrial dysfunction in this model; however, DOX achieved comparable cytotoxicity at half the concentration required for the aglycone metabolite [1]. This differential potency is critical for studies dissecting the metabolic contribution to anthracycline-induced cardiotoxicity.
| Evidence Dimension | Mitochondrial dysfunction induction concentration in AC16 cardiac cells |
|---|---|
| Target Compound Data | 2 μM (threshold for observable mitochondrial dysfunction) |
| Comparator Or Baseline | Doxorubicin (DOX) at 1 μM |
| Quantified Difference | 2-fold difference (DOX required half the concentration to elicit comparable cytotoxicity) |
| Conditions | Human differentiated AC16 cardiac cells; 48-hour exposure; concentration ranges tested: DOX 0.5–10 μM, 7-DeoxyDOX 1–10 μM |
Why This Matters
This quantitative difference establishes the compound's utility as a less cardiotoxic control in experiments requiring discrimination between parent drug effects and metabolite-specific cardiac injury pathways.
- [1] Reis-Mendes A, Vitorino-Oliveira C, Ferreira M, Carvalho F, Remião F, Sousa E, Bastos ML, Costa VM. Comparative In Vitro Study of the Cytotoxic Effects of Doxorubicin's Main Metabolites on Cardiac AC16 Cells Versus the Parent Drug. Cardiovasc Toxicol. 2024;24(3):266-279. PMID: 38353828; DOI: 10.1007/s12012-024-09829-6. View Source
